molecular formula C12H10BrNO5 B8164568 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate

Cat. No.: B8164568
M. Wt: 328.11 g/mol
InChI Key: LIXUNBDVTIBQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate typically involves the esterification of 4-bromo-3-methoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent, with the reaction being catalyzed by anhydrous pyridine. The reaction mixture is stirred at room temperature for several hours, followed by concentration under reduced pressure and purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Ester hydrolysis: Major products are 4-bromo-3-methoxybenzoic acid and 2,5-dioxopyrrolidin-1-ol.

    Oxidation and reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the 4-bromo-3-methoxybenzoate moiety can enhance its binding affinity and specificity. Additionally, the compound may participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate
  • 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-methoxybenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-chloro-3-methoxybenzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate is unique due to the presence of both a bromine atom and a methoxy group on the benzoate moiety. This combination of functional groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO5/c1-18-9-6-7(2-3-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXUNBDVTIBQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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